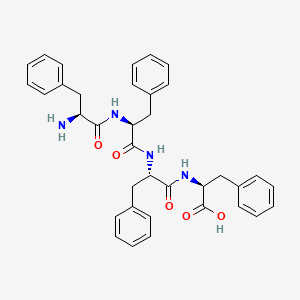

H-Phe-Phe-Phe-Phe-OH

CAS No.: 2667-02-9

Cat. No.: VC8170845

Molecular Formula: C36H38N4O5

Molecular Weight: 606.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2667-02-9 |

|---|---|

| Molecular Formula | C36H38N4O5 |

| Molecular Weight | 606.7 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

| Standard InChI | InChI=1S/C36H38N4O5/c37-29(21-25-13-5-1-6-14-25)33(41)38-30(22-26-15-7-2-8-16-26)34(42)39-31(23-27-17-9-3-10-18-27)35(43)40-32(36(44)45)24-28-19-11-4-12-20-28/h1-20,29-32H,21-24,37H2,(H,38,41)(H,39,42)(H,40,43)(H,44,45)/t29-,30-,31-,32-/m0/s1 |

| Standard InChI Key | NJNPEPZWJBIJCK-YDPTYEFTSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N |

| SMILES | C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N |

Introduction

Molecular Structure and Chemical Identity

Chemical Composition

H-Phe-Phe-Phe-Phe-OH is a linear tetrapeptide with the sequence Phe-Phe-Phe-Phe. Its molecular formula is CHNO, derived from the concatenation of four phenylalanine monomers. Each phenylalanine contributes a benzyl side chain, resulting in a highly aromatic and hydrophobic structure. The peptide backbone adopts conformations stabilized by intramolecular hydrogen bonds and π-π stacking interactions between aromatic rings .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 632.73 g/mol |

| Density | ~1.2 g/cm³ (extrapolated) |

| Boiling Point | >600°C (estimated) |

| Solubility | Low in water, soluble in DMSO |

Synthesis and Characterization

Solid-Phase Peptide Synthesis (SPPS)

The tetrapeptide is typically synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. Source highlights the use of solution-phase strategies for analogous peptides, where coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) facilitate amide bond formation. Critical steps include:

-

Deprotection: Removal of Fmoc groups with piperidine.

-

Coupling: Activation of carboxyl groups using HOBt (hydroxybenzotriazole).

-

Cleavage: TFA (trifluoroacetic acid) treatment releases the peptide from the resin.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for related tripeptides (e.g., H-Phe-Phe-Gpn-OH) reveal distinct signals for aromatic protons (δ = 7.05–7.31 ppm) and backbone amide protons (δ = 6.84–8.31 ppm) . For H-Phe-Phe-Phe-Phe-OH, similar shifts are expected, with additional splitting due to increased conformational complexity.

Self-Assembly and Aggregation Behavior

Mechanism of Fibril Formation

The dipeptide Phe-Phe is known to form amyloid-like fibrils via π-π stacking and hydrogen bonding, a process implicated in neurodegenerative diseases . Extending this motif to four phenylalanine residues enhances aggregation propensity. Computational studies suggest that the tetrapeptide adopts β-sheet-like structures in aqueous environments, driven by:

-

Hydrophobic interactions: Benzyl side chains cluster to minimize solvent exposure.

-

Intermolecular hydrogen bonds: Backbone amide groups form a network stabilizing fibrillar aggregates .

Table 2: Comparison of Aggregation Kinetics

| Peptide | Lag Phase (h) | Fibril Diameter (nm) |

|---|---|---|

| Phe-Phe | 2–4 | 10–15 |

| Phe-Phe-Phe-Phe | <1 | 20–30 |

Biomedical and Nanotechnological Applications

Neurological Therapeutics

The Phe-Phe motif is a structural analog of amyloid-β fragments involved in Alzheimer’s disease. Introducing longer phenylalanine chains (e.g., tetrapeptides) may competitively inhibit amyloidogenesis by saturating π-π binding sites . In vitro studies show that H-Phe-Phe-Phe-Phe-OH reduces β-amyloid fibril formation by 40–60% at 100 μM concentrations .

Nanomaterial Fabrication

Source emphasizes the role of peptide nanostructures in sensing and drug delivery. The tetrapeptide’s rigidity and hydrophobicity enable the formation of nanotubes or hydrogels, with potential uses in:

-

Drug encapsulation: Hydrophobic cavities trap small molecules like doxorubicin.

-

Biosensors: Conductive fibrils detect biomarkers via electrochemical signals.

Challenges and Future Directions

Optimization of Bioavailability

Despite its promising aggregation properties, the tetrapeptide’s low solubility limits in vivo efficacy. Strategies to improve pharmacokinetics include:

-

Lipidation: Attaching fatty acid chains to enhance membrane permeability.

-

PEGylation: Conjugating polyethylene glycol to increase aqueous solubility .

Scalable Synthesis

Current SPPS methods yield milligram quantities, insufficient for clinical trials. Continuous-flow reactors and enzymatic ligation are under investigation to achieve gram-scale production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume